1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone
Description
Significance of Indole (B1671886) Alkaloids and Synthetic Indole Derivatives in Chemical and Biological Sciences
Indole alkaloids, naturally occurring compounds containing the indole moiety, are renowned for their complex structures and potent biological activities. numberanalytics.comresearchgate.net This class of over 4,100 known compounds includes notable examples such as the anticancer agents vinblastine (B1199706) and vincristine, the antihypertensive drug reserpine, and the neurotransmitter serotonin (B10506). nih.govwikipedia.org The broad spectrum of pharmacological effects exhibited by these natural products has inspired chemists to synthesize a vast array of indole derivatives in the quest for new therapeutic agents. ijpsjournal.comijpsr.com
Synthetic indole derivatives have been developed to target a wide range of diseases, including cancer, microbial infections, inflammation, and central nervous system disorders. openmedicinalchemistryjournal.comnih.gov The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of a compound's pharmacological profile. researchgate.netnih.gov Researchers have successfully designed indole-based molecules that act as inhibitors of crucial enzymes like kinases and histone deacetylases, or that modulate the function of receptors, leading to desired therapeutic outcomes. sci-hub.seijpsjournal.comnih.gov The ongoing exploration of novel synthetic methodologies continues to expand the chemical space of accessible indole derivatives, providing new opportunities for drug discovery. organic-chemistry.orgorganic-chemistry.orgepo.org
The following table provides a summary of notable indole derivatives and their primary biological significance:
| Compound Name | Class | Primary Biological Significance |
| Vinblastine | Natural Indole Alkaloid | Anticancer agent used in chemotherapy. numberanalytics.com |
| Vincristine | Natural Indole Alkaloid | Anticancer agent, particularly for leukemia. nih.gov |
| Reserpine | Natural Indole Alkaloid | Antihypertensive and antipsychotic properties. nih.govwikipedia.org |
| Serotonin | Simple Indole Derivative | Neurotransmitter involved in mood regulation. numberanalytics.comwikipedia.org |
| Melatonin | Simple Indole Derivative | Hormone that regulates sleep-wake cycles. mdpi.com |
| Indomethacin | Synthetic Indole Derivative | Non-steroidal anti-inflammatory drug (NSAID). openmedicinalchemistryjournal.com |
| Sumatriptan | Synthetic Indole Derivative | Used for the treatment of migraine headaches. nih.gov |
Rationale for the Investigation of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone: A Review of Prior Art and Unmet Research Needs
The rationale for investigating this compound stems from the established biological importance of its constituent chemical features within the broader family of indole compounds. While specific research on this exact molecule is not extensively documented, the analysis of structurally related compounds provides a strong basis for its scientific inquiry.
Prior Art Analysis:
The structure of this compound can be deconstructed into three key components: the indole scaffold, an N-aminoethyl side chain at the 1-position, and an acetyl group at the 3-position.
Indole Scaffold: As established, the indole nucleus is a well-known pharmacophore present in numerous bioactive compounds. sci-hub.seorganic-chemistry.org
N-Substituted Indoles: The substitution at the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate a compound's properties. Various N-alkylated and N-arylated indoles have been synthesized and shown to possess a range of biological activities. organic-chemistry.org
3-Acylindoles: The presence of an acetyl group at the C-3 position is also a significant feature. 3-Acylindoles are known intermediates in the synthesis of more complex indole derivatives and can also exhibit intrinsic biological activity. For instance, derivatives of (E)-1-(1H-indol-3-yl)ethanone have been evaluated for their antibacterial properties. nih.gov
Aminoethyl Side Chain: The 2-aminoethyl moiety is famously a part of the neurotransmitter serotonin and the hormone melatonin, suggesting that its inclusion could lead to interactions with biological targets in the central nervous system or other physiological systems. mdpi.com
Structurally similar compounds that have been investigated include:
1-(1H-indol-1-yl)ethanone derivatives: These compounds, lacking the aminoethyl group but sharing the N-acetylindole core, have been explored as inhibitors of CBP/EP300 bromodomains for potential cancer treatment. nih.gov Other derivatives have been studied for their anti-inflammatory and analgesic activities. researchgate.neteurekaselect.com
1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone: This isomer, with the acetyl group at the 5-position instead of the 3-position, is also known as 5-acetyltryptamine. echemi.comsigmaaldrich.com The tryptamine (B22526) backbone (3-(2-aminoethyl)indole) is a key structural feature of many psychoactive compounds and neurotransmitters.
2-Amino-1-(1H-indol-3-yl)ethanone: This compound features the amino group on the acetyl moiety at the 3-position, highlighting the diverse ways the amino and acetyl groups can be arranged on the indole scaffold. nih.gov
Unmet Research Needs:
Despite the extensive research into indole derivatives, the specific substitution pattern of this compound represents a unique combination of functional groups. The interplay between the N-aminoethyl side chain and the 3-acetyl group could lead to novel pharmacological properties that have not yet been explored. There is a clear need to synthesize and characterize this compound and to evaluate its potential biological activities. The existing body of research on related structures provides a roadmap for such an investigation but does not predict the specific outcomes.
The table below summarizes key structural features of related compounds and highlights the novelty of this compound.
| Compound | N-1 Substitution | C-3 Substitution | Other Key Features |
| 1-(1H-indol-1-yl)ethanone | Acetyl group | None | Investigated as a bromodomain inhibitor. nih.gov |
| 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone | Hydrogen | 2-Aminoethyl group | Acetyl group at C-5; also known as 5-acetyltryptamine. echemi.com |
| (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime | Hydrogen | Ethanone (B97240) O-benzyl oxime | Investigated for antibacterial activity. nih.gov |
| This compound | 2-Aminoethyl group | Acetyl group | Unique combination of N-1 and C-3 substituents. |
Research Objectives and Scope of the Academic Investigation of this compound
Based on the analysis of prior art and the identified research gaps, a systematic academic investigation of this compound would be well-justified. The primary objectives of such a study would be to:
Develop an efficient and scalable synthetic route to this compound. This would involve exploring different synthetic strategies and optimizing reaction conditions to obtain the target compound in high yield and purity.
Conduct a thorough chemical characterization of the synthesized compound. This would include the use of modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Perform an initial in vitro biological screening to identify potential pharmacological activities. Based on the structural features, this screening could encompass a range of assays, including but not limited to:
Antimicrobial assays against a panel of pathogenic bacteria and fungi.
Anticancer assays against various cancer cell lines. nih.govresearchgate.netnih.gov
Enzyme inhibition assays for targets such as kinases or cyclooxygenases. ijpsjournal.comresearchgate.net
Receptor binding assays for targets relevant to the central nervous system, given the presence of the aminoethyl moiety.
Investigate the structure-activity relationships (SAR) by synthesizing and testing a series of analogues. This would involve modifying the aminoethyl side chain and the acetyl group to understand how these changes affect biological activity.
The scope of this initial investigation would be focused on the fundamental chemical synthesis, characterization, and preliminary biological evaluation of the title compound. The findings from this research would lay the groundwork for more in-depth preclinical studies if promising activities are identified.
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(2-aminoethyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKGMWOGUTFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 2 Aminoethyl 1h Indol 3 Yl Ethanone and Its Precursors
Historical Overview of Indole (B1671886) N-Alkylation and C-Acylation Strategies
The functionalization of the indole scaffold is a cornerstone of heterocyclic chemistry, driven by the prevalence of this moiety in pharmaceuticals and natural products. nih.gov Historically, the approaches to N-alkylation and C-acylation have evolved from classical, often harsh, methods to more sophisticated and milder catalytic systems.
Indole N-Alkylation: Classical N-alkylation of indoles typically involves deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide. rsc.org Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) has been a standard method. rsc.org However, these conditions can suffer from limitations, including the use of hazardous reagents and potential side reactions. rsc.org An early patented process for N-alkylation used dialkyl sulfates with aqueous potassium hydroxide, but the reaction was often exothermic and difficult to control. google.com
Indole C-Acylation: The C3 position of indole is highly nucleophilic, making it the preferred site for electrophilic substitution. mdpi.com Friedel-Crafts acylation has been the traditional method for introducing an acyl group at this position. This reaction typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3). researchgate.net While effective for C3-acylation, these methods can lack selectivity with substituted indoles and often require harsh conditions. researchgate.netnih.gov More recent advancements have focused on developing directing groups to achieve site-selective acylation at other positions on the indole's benzene (B151609) core (C4 to C7), a significant challenge due to the high reactivity of the C3 position. acs.orgresearchgate.netacs.org
| Method | Reagents | Typical Conditions | Target Position |
| N-Alkylation | |||
| Classical Base-Promoted | Indole, NaH, Alkyl Halide | DMF or THF | N1 |
| Phase-Transfer Catalysis | Indole, Alkyl Halide, NaOH, PTC (e.g., TBAB) | Biphasic system (e.g., DCM/water) | N1 |
| Palladium-Catalyzed | Indole, Allyl Acetate (B1210297), Pd complex, Chiral Ligand | Dichloroethane, room temperature | N1 |
| Ruthenium-Catalyzed | Indole, Alcohol, Ru catalyst (e.g., Shvo catalyst) | Toluene, reflux | N1 |
| C-Acylation | |||
| Friedel-Crafts | Indole, Acyl Chloride/Anhydride, Lewis Acid (e.g., SnCl4, AlCl3) | Dichloromethane or other inert solvent | C3 |
| Vilsmeier-Haack | Indole, DMF, POCl3 | 0°C to room temperature | C3 (Formylation) |
| Directed C-H Acylation | N-protected Indole, Acyl Source, Pd catalyst | High temperature | C7, C4, etc. |
Direct Synthesis Approaches to 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone
A direct synthesis of the target compound would logically proceed by first establishing the C3-acetyl group, followed by N-alkylation. The precursor, 1-(1H-indol-3-yl)ethanone, is commercially available or can be readily synthesized via Friedel-Crafts acylation of indole. The subsequent key step is the N-alkylation of this precursor with a suitable 2-aminoethyl synthon.
A plausible direct route involves the N-alkylation of 1-(1H-indol-3-yl)ethanone with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide or a Boc-protected equivalent, followed by deprotection of the amine. The presence of the primary amine necessitates a protecting group strategy to prevent side reactions.
Optimization of the N-alkylation step is critical for achieving high yields. Building on classical methods, reaction conditions can be fine-tuned by varying the base, solvent, temperature, and alkylating agent. For the alkylation of 1-(1H-indol-3-yl)ethanone, a moderately strong base is required to deprotonate the indole nitrogen without promoting side reactions involving the acetyl group.
Recent studies on related transformations highlight key parameters for optimization. For instance, in the conversion of 3-(2-nitroethyl)-1H-indoles, a systematic screening of reagents, bases, and solvents was performed to maximize yield. researchgate.netmdpi.comresearchgate.netbohrium.com Initial trials with various acid/base combinations were unsuccessful, but the use of reagents like thionyl chloride or phosphorus oxychloride (POCl3) in the presence of an amine base like triethylamine (B128534) (NEt3) in benzene proved effective. mdpi.comresearchgate.net This iterative approach to optimization, involving the screening of multiple reaction parameters, is directly applicable to enhancing the yield of the N-alkylation step in the synthesis of the title compound.
| Parameter | Variation | Rationale for Optimization |
| Base | NaH, K2CO3, Cs2CO3 | The choice of base affects the degree of deprotonation and can influence reaction rate and selectivity. Weaker bases may require higher temperatures but can prevent side reactions. |
| Solvent | DMF, THF, Acetonitrile (B52724) | Solvent polarity can impact the solubility of reagents and the stability of intermediates, thereby affecting reaction efficiency. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or undesired byproducts. |
| Alkylating Agent | 2-Bromoethylamine, 2-Chloroethylamine (B1212225) (protected) | The reactivity of the halide (I > Br > Cl) influences the reaction rate. The choice of protecting group is also a key consideration. |
Modern synthetic chemistry increasingly favors catalytic methods due to their efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic approaches can be applied to both the C-acylation and N-alkylation steps.
Catalytic C-Acylation: While Lewis acids are traditional catalysts for Friedel-Crafts acylation, transition-metal-catalyzed C-H activation has emerged as a powerful alternative for acylating the indole core, particularly at positions other than C3. nih.gov Palladium-catalyzed reactions, for example, can direct acylation to the C7 position of an indoline (B122111) precursor, which can then be oxidized to the indole. nih.gov
Catalytic N-Alkylation: The N-alkylation of indoles has been significantly advanced through catalysis.
Ruthenium Catalysis: Ruthenium complexes, such as the Shvo catalyst, can facilitate the N-alkylation of indoles using alcohols as alkylating agents in a "borrowing hydrogen" strategy. researchgate.net This method is highly atom-economical, producing only water as a byproduct. researchgate.net
Palladium Catalysis: Palladium complexes, often paired with chiral ligands, have been used for the enantioselective N-alkylation of indoles with allylic substrates. mdpi.com Another innovative approach is the intermolecular aza-Wacker-type reaction, which uses a palladium catalyst to achieve enantioselective N-alkylation with alkenols. nih.gov
These catalytic methods offer significant advantages over classical stoichiometric approaches, including improved functional group tolerance and reduced waste.
Convergent Synthetic Routes to this compound
Convergent syntheses involve the preparation of complex molecular fragments that are later joined. For the target molecule, this could involve synthesizing a pre-functionalized indole core or utilizing multi-component reactions.
Protecting groups are essential in the synthesis of this compound to ensure chemoselectivity. The primary amine of the 2-aminoethyl side chain must be protected during the N-alkylation step to prevent it from acting as a competing nucleophile. Furthermore, the indole N-H may itself be protected during certain transformations.
Amine Protecting Groups:
Boc (tert-butyloxycarbonyl): Introduced using Boc anhydride (Boc₂O), it is stable to many reaction conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA).
Cbz (Carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis.
Phthalimide: A robust protecting group introduced using N-(2-bromoethyl)phthalimide. Deprotection is typically achieved with hydrazine (B178648).
Indole N-H Protecting Groups: The indole nitrogen is often protected to increase solubility, prevent N-H reactivity in subsequent steps (like lithiation), or to direct functionalization to other positions. mdpi.org
Tosyl (Ts): A robust electron-withdrawing group that is stable to many conditions. Deprotection can be challenging, but methods using cesium carbonate in a mixed solvent system (THF-MeOH) have been developed as a mild alternative. researchgate.net
Pivaloyl: This sterically bulky group can protect both the N1 and C2 positions of the indole. mdpi.orgthieme-connect.com Its removal was historically difficult, but an efficient deprotection method using lithium diisopropylamide (LDA) has been established. mdpi.orgthieme-connect.com
Benzyloxymethyl (BOM) or Silylethoxymethyl (SEM): These groups are stable under various conditions and can be removed selectively.
| Protecting Group | Target Atom | Introduction Reagents | Deprotection Conditions | Key Features |
| Boc | Amine (N) | Boc₂O, base | Acid (TFA, HCl) | Common, acid-labile. |
| Tosyl (Ts) | Indole (N) | TsCl, base | Cs₂CO3/MeOH; Strong base or reducing agents | Electron-withdrawing, very stable. |
| Pivaloyl | Indole (N) | Pivaloyl chloride, base | LDA at 40-45 °C | Sterically hinders N1 and C2 positions. mdpi.orgthieme-connect.com |
| Phenylsulfonyl (PhSO₂) | Indole (N) | PhSO₂Cl, base | Harsh conditions required for cleavage. researchgate.net | Electron-withdrawing, stable. |
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants, thereby maximizing efficiency and atom economy. nih.govrsc.org While no specific MCR has been reported for the direct synthesis of this compound, existing MCRs for indole synthesis could be adapted.
For example, a one-pot, three-component protocol based on the Fischer indolisation followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This strategy combines an aryl hydrazine, a ketone, and an alkyl halide in a single pot. rsc.org A hypothetical MCR for the target compound could involve the reaction of a suitably substituted hydrazine with a ketone precursor to the acetylindole, and an N-alkylating agent in one pot.
Another approach involves building the indole core itself via an MCR. An innovative two-step reaction involving an Ugi MCR followed by an acid-induced cyclization can assemble the indole-2-carboxamide core from anilines, glyoxal, formic acid, and isocyanides. researchgate.net Such strategies could potentially be modified to incorporate the necessary C3-acetyl and N1-aminoethyl functionalities, representing a highly efficient and convergent route to the target scaffold.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible chemical processes. researchgate.netprimescholars.com This involves designing reactions that minimize waste, use less hazardous substances, and are energy efficient. jk-sci.com For the synthesis of the target molecule, which involves key steps such as N-alkylation and C3-acylation of an indole ring, several green strategies can be employed.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free conditions or using water as a solvent are primary goals of green chemistry. researchgate.netorganic-chemistry.org
Aqueous Syntheses: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net For the N-alkylation of indoles, a key step in forming the 1-(2-aminoethyl) side chain, methods using water as the reaction medium have been developed. For instance, a dearomatization-rearomatization strategy has enabled the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org Iridium-catalyzed reactions have also been shown to effectively alkylate indolines (precursors to indoles) with alcohols in water under aerobic conditions, offering an eco-friendly alternative to traditional methods that use organic solvents. organic-chemistry.org This approach is highly atom-economical as it produces water as the only byproduct. researchgate.net
Solvent-Free Syntheses: Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste entirely. researchgate.net Microwave-assisted, solvent-free Mannich reactions on acidic alumina (B75360) have been used for the aminoalkylation of indoles. researchgate.net For the C3-alkylation of indoles, reactions with alcohols can be performed under solvent-free conditions, where the alcohol can act as both the reagent and the reaction medium. researchgate.net Iron-catalyzed C–H alkylation of indoles has also been achieved under solvent-free or minimal solvent conditions using green solvents like 2-MeTHF. rsc.org
The table below illustrates a comparison of different green catalytic approaches applicable to the synthesis of indole derivatives.
| Catalytic Approach | Reaction Type | Solvent/Conditions | Key Advantages |
| Iron-Catalysis | C-H Alkylation | Solvent-free or 2-MeTHF | Utilizes a sustainable metal, additive-free. rsc.org |
| Iridium-Catalysis | N/C3-Alkylation | Water, under air | Eco-friendly, applicable for N- and C3-alkylation. organic-chemistry.org |
| Microwave-Assisted | Aminoalkylation | Solvent-free, acidic alumina | Rapid reaction times, operational simplicity. researchgate.net |
| Y(OTf)₃ in Ionic Liquid | C3-Acylation | [BMI]BF₄, microwave | Fast, reusable catalyst, high regioselectivity. nih.gov |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comnih.gov The goal is to design synthetic routes where a maximal number of atoms from the starting materials are incorporated into the final molecule. jk-sci.com
For the synthesis of this compound, achieving high atom economy would involve favoring addition and cycloaddition reactions over substitutions and eliminations, which generate stoichiometric byproducts. nih.gov For example, the "borrowing hydrogen" methodology for C-H alkylation of indoles with alcohols is highly atom-economical as it only produces water as a byproduct. researchgate.netrsc.org
Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of solvent waste, catalyst waste, and byproducts from side reactions. acs.orgrepec.org Strategies for waste minimization in the production of the target compound could include:
Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalysts immobilized on solid supports can facilitate their separation from the reaction mixture and allow for their reuse, minimizing metal waste. nih.govacs.org
One-Pot Reactions: Designing a synthetic sequence where multiple steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent usage and waste from purification steps. nih.gov
Use of Greener Reagents: For the C3-acylation step, using acid anhydrides with a catalytic amount of a water-tolerant Lewis acid like yttrium triflate is a greener alternative to traditional Friedel-Crafts reactions that require stoichiometric amounts of Lewis acids and strictly anhydrous conditions. nih.gov Photocatalytic methods using α-oxocarboxylic acids for C3-acylation also represent a mild and efficient strategy. rsc.org
The following table outlines strategies for improving atom economy and minimizing waste in the key synthetic steps for this compound.
| Synthetic Step | Traditional Method | Green Alternative | Waste Reduction Benefit |
| N-Alkylation | Alkyl halides with a strong base | "Borrowing Hydrogen" with alcohols | Avoids halide salt byproduct; water is the only byproduct. researchgate.netrsc.org |
| C3-Acylation | Stoichiometric Friedel-Crafts with AlCl₃ | Catalytic acylation with Y(OTf)₃ or photocatalysis | Reduces metal waste, avoids quenching and hydrolysis steps. nih.govrsc.org |
| Overall Process | Multi-step synthesis with purification at each stage | One-pot or flow synthesis | Minimizes solvent use for reaction and purification. acs.org |
Scale-Up Considerations for Laboratory Synthesis of this compound
Scaling up a chemical synthesis from the laboratory (milligram to gram scale) to a larger, industrial scale (kilogram scale and beyond) presents a unique set of challenges that go beyond simply increasing the amounts of reactants. For the synthesis of this compound, several key factors must be considered.
Safety: Safety is the foremost concern during scale-up. Reactions that are manageable on a small scale can become hazardous when larger quantities are involved. For example, exothermic reactions require careful thermal management to prevent thermal runaway. Heat transfer becomes less efficient as the reactor size increases, necessitating specialized cooling systems. The handling of potentially hazardous reagents and intermediates must be re-evaluated for large-scale operations.
Efficiency and Reaction Kinetics: Reaction conditions optimized in the lab may not translate directly to a larger scale. Mixing efficiency, for instance, can differ significantly in large reactors, potentially affecting reaction rates and leading to the formation of more byproducts. Reaction kinetics need to be thoroughly understood to predict how the reaction will behave on a larger scale and to optimize parameters like temperature, pressure, and catalyst loading for maximum yield and purity.
Quality Control: Maintaining the quality and purity of the final product is crucial. On a larger scale, it can be more challenging to ensure consistent product quality from batch to batch. Robust analytical methods are required to monitor the reaction progress and to test the purity of the final compound. Impurity profiles may also change with scale, requiring adjustments to purification methods.
Economic Viability: The cost-effectiveness of the synthesis becomes paramount on an industrial scale. This includes the cost of raw materials, solvents, catalysts, energy consumption, and waste disposal. A synthetic route that is feasible in the lab may be too expensive for large-scale production. Therefore, process optimization to maximize yield, minimize reaction times, and use cheaper, more sustainable starting materials is essential.
The table below summarizes the key challenges and considerations when scaling up the synthesis of this compound.
| Consideration | Laboratory Scale (mg-g) | Industrial Scale (kg+) |
| Safety | Standard lab safety protocols | Rigorous process safety management, advanced cooling systems. |
| Efficiency | Focus on yield and proof of concept | Optimization of reaction kinetics, mass and heat transfer. |
| Scalability | Reaction behavior is generally predictable | Potential for different reaction behavior due to physical constraints. |
| Quality Control | Standard analytical techniques (NMR, LC-MS) | Rigorous in-process controls and final product testing to meet specifications. |
Chemical Reactivity and Derivatization Strategies for 1 1 2 Aminoethyl 1h Indol 3 Yl Ethanone
Reactions at the Indole (B1671886) Nitrogen Atom (N-1) of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanonersc.orgrsc.orgnih.gov
The indole nitrogen (N-1) in the parent compound has already undergone alkylation to introduce the 2-aminoethyl side chain. This initial reaction satisfies the nitrogen's typical nucleophilic character. rsc.org Consequently, further reactions directly at N-1 of the title compound are generally limited.
Electrophilic and Nucleophilic Substitutions at N-1rsc.orgrsc.org
The lone pair of electrons on the indole nitrogen is part of the aromatic π-system, which makes it significantly less basic and nucleophilic than a typical amine. youtube.com However, under strongly basic conditions (e.g., using sodium hydride), the N-H proton of an unsubstituted indole can be removed, forming a highly nucleophilic indolate anion. rsc.org This anion readily reacts with electrophiles. In the case of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone, the N-1 position is already substituted. Therefore, electrophilic substitution at this site is not a primary reaction pathway. While the nitrogen atom can be protonated under strongly acidic conditions, this typically occurs at the C-3 position to preserve the aromaticity of the benzene (B151609) ring. youtube.com
Nucleophilic substitution directly on the indole nitrogen is uncommon unless the nitrogen is part of a specialized system, such as a 1-hydroxyindole (B3061041) derivative, which can undergo SN2-type reactions at the N-1 position. researchgate.net For the title compound, this pathway is not applicable.
Formation of New Bonds at the Indole Nitrogen of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanonersc.orgrsc.org
The formation of new bonds at N-1 primarily occurs during the synthesis of the molecule itself, typically through the N-alkylation of 3-acetylindole (B1664109). rsc.org This is commonly achieved by deprotonating 3-acetylindole with a strong base like NaH to form the indolate anion, followed by reaction with an electrophile such as 2-chloroethylamine (B1212225) or aziridine.
Once the aminoethyl group is installed, the reactivity at N-1 is greatly diminished. Further alkylation to form a quaternary ammonium (B1175870) salt is possible but synthetically challenging and less common. The primary focus of derivatization shifts to the other two functional groups: the C-3 acetyl and the side-chain amino group.
Reactivity of the Acetyl Group at C-3 of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanonersc.orgrsc.orgacs.org
The acetyl group at the C-3 position is a versatile ketone functionality that can undergo a wide array of transformations common to carbonyl compounds.
Carbonyl Reactions: Reductions, Oxidations, and Condensations
The carbonyl carbon of the acetyl group is electrophilic and is a prime target for nucleophiles.
Reduction: The ketone can be readily reduced to a secondary alcohol, yielding 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanol. This is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Oxidation: While oxidation of ketones is less common than that of aldehydes, reactions like the Baeyer-Villiger oxidation can be employed. Treatment with a peroxy acid (e.g., m-CPBA) could convert the acetyl group into an acetate (B1210297) ester, yielding 1-(2-aminoethyl)-1H-indol-3-yl acetate.
Condensation: The acetyl group can participate in various condensation reactions. For example, it can react with hydroxylamine (B1172632) to form an oxime, or with substituted hydrazines to form hydrazones. nih.gov It can also undergo base-catalyzed aldol (B89426) condensation with aldehydes or ketones, or Knoevenagel condensation with active methylene (B1212753) compounds. nih.gov
| Reaction Type | Reagents | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Ester (Acetate) |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (B178648) (H₂NNH₂) or derivatives | Hydrazone |
| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH) | β-Hydroxy ketone |
α-Functionalization of the Acetyl Moiety
The methyl group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile, enabling a variety of functionalization reactions at the α-position.
Halogenation: In the presence of an acid or base catalyst, the acetyl group can be halogenated at the α-carbon. For instance, reaction with bromine in acetic acid would yield 2-bromo-1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone.
Alkylation: After forming the enolate with a strong base like lithium diisopropylamide (LDA), it can be alkylated with various alkyl halides.
Hydroxylation: The enolate can be reacted with an electrophilic oxygen source, such as molybdenum peroxide (MoOPH), to introduce a hydroxyl group, forming a 2-hydroxy-1-(1H-indol-3-yl)ethanone derivative. chemicalbook.com
Transformations Involving the Aminoethyl Side Chain of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanoneimperial.ac.uk
The primary amine on the N-1 side chain is a key site for derivatization due to its nucleophilic nature.
Acylation: The amino group can be easily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form amides. For example, treatment with acetyl chloride would yield N-(2-(3-acetyl-1H-indol-1-yl)ethyl)acetamide.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.
Schiff Base Formation: Reaction with aldehydes or ketones results in the formation of imines (Schiff bases).
Intramolecular Cyclization: The amino group is well-positioned to react with the acetyl group at C-3 in an intramolecular fashion. encyclopedia.pub Under acidic or basic conditions, an intramolecular condensation could occur, leading to the formation of a fused seven-membered diazepine (B8756704) ring system. This type of cyclization is a powerful strategy for building complex heterocyclic structures from simpler indole precursors. encyclopedia.pub
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acetyl Chloride, Base | Amide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Schiff Base Formation | Benzaldehyde | Imine |
| Intramolecular Cyclization | Acid or Base Catalyst | Fused Diazepine Ring |
Amine Functionalization: Acylation, Alkylation, and Heterocycle Formation
The primary amine of the 2-aminoethyl side chain is a key site for derivatization, allowing for a wide range of chemical modifications. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.
Acylation: The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. frontiersin.org This reaction is a common strategy to introduce a variety of functional groups, which can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, reaction with fatty acid chlorides would produce N-acyl tryptamines, a class of compounds with emerging biological activities. frontiersin.orgnih.gov
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or via reductive amination. nih.govbath.ac.ukacs.orgacs.org This introduces alkyl substituents on the nitrogen atom, which can significantly impact the compound's steric profile and basicity. Both mono- and di-alkylation are possible, leading to secondary and tertiary amines, respectively. The choice of alkylating agent and reaction conditions can control the degree of alkylation. acs.orgresearchgate.net For example, employing alcohols as alkylating agents in the presence of an iridium catalyst provides an efficient method for N-alkylation. nih.govbath.ac.uk
Heterocycle Formation: The tryptamine (B22526) scaffold within this compound is a versatile precursor for the synthesis of various heterocyclic systems. Two classical reactions are of particular importance:
Pictet-Spengler Reaction: This reaction involves the condensation of the tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline. nih.govacs.orgchemeurope.comresearchgate.netproquest.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole ring. chemeurope.com This method is widely used in the synthesis of alkaloids and other biologically active compounds. wikipedia.org
Bischler-Napieralski Reaction: In this reaction, an N-acyl derivative of the tryptamine undergoes intramolecular cyclization upon treatment with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to yield a 3,4-dihydro-β-carboline. nih.govwikipedia.org This can be a key step in the synthesis of more complex indole alkaloids. researchgate.netnih.gov
These derivatization strategies are summarized in the table below:
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acid chlorides, acid anhydrides, carboxylic acids with coupling agents | N-acyl derivatives |
| Alkylation | Alkyl halides, reductive amination with aldehydes/ketones and a reducing agent (e.g., NaBH4) | N-alkyl, N,N-dialkyl derivatives |
| Pictet-Spengler | Aldehydes or ketones, acid catalyst | Tetrahydro-β-carbolines |
| Bischler-Napieralski | Acylating agent followed by a dehydrating agent (e.g., POCl3) | 3,4-Dihydro-β-carbolines |
Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. acs.orgnih.govnih.govbiomolther.org These studies aim to understand how specific structural modifications influence the biological activity of the compound, ultimately guiding the design of more potent and selective molecules. acs.org Key areas for modification include the terminal amine, the indole ring, and the acetyl group.
Modifications of the Terminal Amine: As discussed in section 3.3.1, the primary amine is a prime target for derivatization. SAR studies would involve synthesizing a series of N-acyl and N-alkyl derivatives to probe the effects of substituent size, polarity, and basicity. For instance, a systematic investigation of N-alkyl substitution can reveal how the steric bulk at the nitrogen affects receptor binding or enzyme inhibition. acs.org
Modifications of the Acetyl Group: The acetyl group at the 3-position of the indole is another site for modification. It can be reduced to an alcohol, converted to other functional groups, or replaced with different acyl chains to explore the impact of this group on activity.
A hypothetical SAR study could involve the synthesis and evaluation of the following analogues:
| Analogue Type | Modification | Rationale for Synthesis |
| N-Acyl Analogues | Acylation with various aliphatic and aromatic acyl groups | To investigate the influence of amide substituent size and lipophilicity on activity. |
| N-Alkyl Analogues | Introduction of small to bulky alkyl groups (e.g., methyl, ethyl, isopropyl) | To probe the steric requirements of the binding site and the effect of amine basicity. |
| Indole-Substituted Analogues | Introduction of substituents (e.g., methoxy, chloro, nitro) at the 5- or 6-position | To explore the electronic and steric effects of indole ring substitution. |
| C3-Modified Analogues | Reduction of the acetyl group to a hydroxyl or its replacement with other functional groups | To determine the importance of the carbonyl moiety for biological activity. |
By systematically synthesizing and testing these and other analogues, a comprehensive understanding of the structure-activity relationships for this class of compounds can be developed, paving the way for the rational design of new therapeutic agents. mdpi.comnih.govnih.govnih.gov
Theoretical and Computational Investigations of 1 1 2 Aminoethyl 1h Indol 3 Yl Ethanone
Quantum Chemical Studies of Molecular and Electronic Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. These computational methods provide insights into stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.netniscpr.res.in It is frequently employed to predict the ground state properties of organic compounds by calculating the optimized molecular geometry, vibrational frequencies, and electronic energies. niscpr.res.innih.gov
For 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first determine the most stable three-dimensional arrangement of its atoms. nih.gov This optimization process minimizes the total energy of the molecule to predict key structural parameters. While specific values for this compound are not published, such an analysis would yield precise data on bond lengths (e.g., C-C, C-N, C=O), bond angles, and dihedral angles that define its shape. The combination of experimental data with DFT calculations is a common practice for the accurate characterization of molecular structures. niscpr.res.in
Table 1: Hypothetical Data Table of Optimized Geometrical Parameters from DFT Calculations This table illustrates the type of data that would be generated from a DFT analysis. The values are purely illustrative.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| N-C (indole ring) | ~1.38 Å | |
| C-C (acetyl group) | ~1.51 Å | |
| Bond Angle | C-C-O (acetyl) | ~121° |
| C-N-C (indole ring) | ~108° |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other chemical species. niscpr.res.in For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atom of the ethanone (B97240) group and the nitrogen of the amino group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino hydrogens, marking them as sites for nucleophilic interaction.
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. In a typical FMO analysis of an indole (B1671886) derivative, the HOMO might be localized on the electron-rich indole ring, while the LUMO could be centered on the acetyl group, which can accept electrons. This distribution dictates the molecule's behavior in chemical reactions.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt by rotation around its single bonds. biomedres.us The flexibility of the 2-aminoethyl side chain in this compound allows it to exist in multiple conformations.
Computational methods can be used to explore the potential energy surface of the molecule to identify its most stable conformations (local energy minima). biomedres.us For this compound, this would involve rotating the single bonds in the aminoethyl side chain and calculating the energy of each resulting geometry. The results would reveal several low-energy, stable conformers. The analysis would also map the energy barriers (transition states) that must be overcome for the molecule to convert from one stable conformation to another.
Molecular Dynamics (MD) Simulations of this compound in Solvent Systems
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would provide a dynamic picture of its behavior.
This simulation would reveal how the molecule's conformation changes in a solution and how it interacts with the surrounding solvent molecules. Key insights would include the stability of intramolecular hydrogen bonds in the presence of a competing solvent, the flexibility of the side chain, and the average orientation of the molecule. Such simulations are crucial for understanding how the molecule behaves in a biological environment, complementing the static picture provided by quantum chemical calculations.
In Silico Prediction of Biological Target Interactions for this compound
In the absence of direct experimental data, computational, or in silico, methods provide a powerful approach for predicting the potential biological targets of novel chemical entities. For the compound this compound, its structural resemblance to endogenous neurotransmitters and known pharmacologically active indole derivatives suggests a high likelihood of interaction with proteins involved in neurotransmission, such as G-protein coupled receptors (GPCRs) and enzymes.
The core indole structure is a well-established pharmacophore that interacts with a multitude of biological targets. The presence of a protonatable aminoethyl side chain is a key feature found in many tryptamine (B22526) derivatives that are known to interact with monoaminergic systems. Furthermore, the acetyl group at the 3-position of the indole ring modifies the electronic and steric properties of the molecule, potentially influencing its binding selectivity and affinity for various targets.
Theoretical predictions for this compound suggest that likely protein targets include serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, as well as enzymes like monoamine oxidase (MAO). These predictions are based on the common targets of structurally related indolealkylamines and other indole-based compounds. nih.govnih.govnih.gov
To investigate the potential interactions of this compound at an atomic level, hypothetical molecular docking studies can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, elucidating the binding mode and the nature of the intermolecular interactions. Based on the structural features of the compound, a panel of receptors, including key GPCRs and an enzyme involved in neurotransmitter metabolism, would be selected for these theoretical studies.
G-Protein Coupled Receptors (GPCRs):
Serotonin Receptors (5-HT1A and 5-HT2A): The indole scaffold with an aminoethyl side chain is a classic motif for ligands of serotonin receptors. nih.gov Docking studies would likely show the protonated nitrogen of the aminoethyl group forming a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of both 5-HT1A and 5-HT2A receptors. nih.govnih.gov The indole ring would be expected to penetrate deep into a hydrophobic pocket formed by aromatic residues within the transmembrane helices. nih.gov The acetyl group at the 3-position could form additional hydrogen bonds or hydrophobic interactions, potentially influencing subtype selectivity.
Dopamine D2 Receptor: Many indole derivatives also exhibit affinity for dopamine receptors. ceon.rsmdpi.com Similar to the serotonin receptors, the primary interaction is anticipated to be an ionic bond between the ligand's protonated amine and a conserved aspartate residue in the D2 receptor's binding site. The indole nucleus would likely engage in hydrophobic and aromatic stacking interactions with residues such as tryptophan and phenylalanine. ceon.rsnih.gov
Enzymes:
Monoamine Oxidase A (MAO-A): As a structural analog of monoamine neurotransmitters, this compound could be a substrate or inhibitor of MAO-A. Docking into the active site of MAO-A would likely place the aminoethyl side chain in proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor. The indole ring would be positioned within a hydrophobic cavity, interacting with tyrosine and phenylalanine residues that line the active site.
The following table summarizes the hypothetical key interactions for this compound with these selected protein targets, based on published studies of similar indole derivatives.
| Target Protein | Predicted Interacting Residues | Type of Interaction |
| 5-HT1A Receptor | Aspartate (TM3) | Ionic Bond |
| Phenylalanine, Tryptophan (TMs) | Hydrophobic, π-π Stacking | |
| Threonine, Serine (TMs) | Hydrogen Bond | |
| 5-HT2A Receptor | Aspartate (TM3) | Ionic Bond |
| Phenylalanine, Tryptophan (TMs) | Hydrophobic, π-π Stacking | |
| Serine (TM5) | Hydrogen Bond | |
| Dopamine D2 Receptor | Aspartate (TM3) | Ionic Bond |
| Phenylalanine, Tryptophan (TMs) | Hydrophobic, π-π Stacking | |
| Tyrosine, Leucine (TMs) | Hydrophobic Interactions | |
| Monoamine Oxidase A | Tyrosine, Phenylalanine | Hydrophobic, π-π Stacking |
| Isoleucine, Leucine | Hydrophobic Interactions | |
| FAD Cofactor | Proximity for potential catalysis |
This table is illustrative and based on computational studies of structurally related compounds.
Following molecular docking, the strength of the interaction between this compound and its potential targets can be estimated by calculating the binding affinity. This is often expressed as the binding free energy (ΔG) or as an inhibition constant (Ki) or IC50 value. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate these values. nih.gov
A lower binding free energy indicates a more stable ligand-receptor complex and thus higher affinity. For indole derivatives at aminergic GPCRs, affinities in the nanomolar range are common. nih.gov
Ligand Efficiency (LE):
To assess the quality of the binding, ligand efficiency (LE) is a useful metric. It relates the binding affinity to the size of the molecule (number of non-hydrogen atoms, N). wikipedia.orguniroma1.it A higher LE value is generally desirable in drug discovery, as it indicates that the molecule achieves its potency in a more atom-economical manner. rgdscience.comyoutube.com
The formula for Ligand Efficiency is: LE = -ΔG / N
Where:
ΔG is the Gibbs free energy of binding (in kcal/mol), which can be derived from the Ki value.
N is the number of non-hydrogen atoms in the ligand.
The following interactive table presents hypothetical binding affinity and ligand efficiency data for this compound, which has 14 non-hydrogen atoms (C12H14N2O). These values are illustrative and based on typical ranges observed for similar compounds.
| Target Protein | Predicted Ki (nM) | Predicted ΔG (kcal/mol) | Ligand Efficiency (LE) (kcal/mol/non-H atom) |
| 5-HT1A Receptor | 25 | -10.36 | 0.74 |
| 5-HT2A Receptor | 80 | -9.68 | 0.69 |
| Dopamine D2 Receptor | 150 | -9.21 | 0.66 |
| Monoamine Oxidase A | 400 | -8.72 | 0.62 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. It is derived from the analysis of structurally similar compounds and does not represent experimentally determined values for this compound.
These theoretical calculations suggest that this compound could be a promising ligand for multiple neurotransmitter receptors, with a potentially favorable ligand efficiency profile. Such in silico findings would need to be validated through experimental biological assays to confirm the predicted interactions and affinities.
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 1 1 2 Aminoethyl 1h Indol 3 Yl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformational Features
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone. The ¹H and ¹³C NMR spectra would provide precise information on the chemical environment of each nucleus, while advanced techniques would reveal connectivity and spatial relationships.
The expected ¹H NMR spectrum would feature distinct signals for the protons of the indole (B1671886) ring, the ethyl bridge, the terminal amine, and the acetyl group. The aromatic region (typically δ 7.0-8.5 ppm) would show signals for the five protons on the indole nucleus. The H-2 proton is expected to be the most deshielded, appearing as a singlet. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) would appear as a complex multiplet system. The ethyl group protons would likely present as two triplets corresponding to the -CH₂-N (indole) and -CH₂-NH₂ moieties. The acetyl methyl protons would appear as a sharp singlet, typically around δ 2.5 ppm.
The ¹³C NMR spectrum is expected to show 12 distinct resonances corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be the most downfield signal (around δ 190-200 ppm). The carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm), while the ethyl and methyl carbons would appear in the aliphatic region.
To definitively assign all proton and carbon signals and understand the molecule's connectivity, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the adjacent protons on the benzene ring (H-4/H-5, H-5/H-6, H-6/H-7) and, crucially, between the two methylene (B1212753) groups of the aminoethyl side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom that bears protons, such as C-2, the indole benzene ring carbons (C-4, C-5, C-6, C-7), the methylene carbons of the side chain, and the acetyl methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular skeleton. Expected key correlations would include the H-2 proton to the C-3 and C-3a carbons, the acetyl methyl protons to the carbonyl carbon and the C-3 carbon of the indole ring, and the methylene protons of the side chain to the N-1 and C-2' carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the molecule's preferred conformation. nih.gov For instance, NOE correlations could be observed between the protons of the N-1 methylene group and the H-2 and H-7 protons of the indole ring, providing insight into the orientation of the side chain relative to the indole plane.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on typical chemical shifts for substituted indoles and related structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| H-2 / C-2 | ~8.3 (s) | ~135 | C-3, C-3a, C-7a | H-1' |
| C-3 | --- | ~118 | --- | --- |
| C-3a | --- | ~130 | --- | --- |
| H-4 / C-4 | ~8.2 (d) | ~123 | C-3, C-5, C-7a | H-5 |
| H-5 / C-5 | ~7.3 (t) | ~122 | C-3a, C-4, C-6, C-7 | H-4, H-6 |
| H-6 / C-6 | ~7.3 (t) | ~122 | C-4, C-5, C-7a | H-5, H-7 |
| H-7 / C-7 | ~7.5 (d) | ~112 | C-3a, C-5, C-6 | H-6, H-1' |
| C-7a | --- | ~137 | --- | --- |
| H-1' / C-1' (N-CH₂) | ~4.3 (t) | ~45 | C-2, C-7a, C-2' | H-2, H-7, H-2' |
| H-2' / C-2' (CH₂-NH₂) | ~3.1 (t) | ~40 | C-1' | H-1' |
| -NH₂ | Broad singlet | --- | --- | H-2' |
| C=O (C-8) | --- | ~195 | --- | --- |
| H-9 / C-9 (CH₃) | ~2.5 (s) | ~28 | C-3, C-8 (C=O) | H-2, H-4 |
Variable temperature (VT) NMR studies would provide valuable information on the dynamic processes occurring in the molecule, such as conformational changes. ox.ac.uk The aminoethyl side chain is flexible and can undergo rotation around the N-1—C-1' and C-1'—C-2' single bonds. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the appearance of distinct signals for different rotamers (rotational isomers). nih.gov By analyzing the coalescence and sharpening of peaks as the temperature is varied, the energy barrier for this conformational interchange could be calculated, providing quantitative insight into the molecule's flexibility. oxinst.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and probing non-covalent interactions like hydrogen bonding.
The IR and Raman spectra would display characteristic bands corresponding to the vibrations of specific bonds and functional groups within the molecule.
N-H Vibrations: The primary amine (-NH₂) group would exhibit characteristic stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. These often appear as a pair of bands. N-H bending vibrations would be expected around 1600 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group is expected in the IR spectrum, likely around 1630-1680 cm⁻¹. Its exact position can be influenced by conjugation with the indole ring and potential hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching bands from the indole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region.
Indole Ring Vibrations: The characteristic C=C and C-N stretching vibrations of the indole ring would produce a series of complex bands in the 1400-1600 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group / Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3500 | Medium |
| N-H Asymmetric Stretch | 3300 - 3500 | Medium | |
| N-H Scissoring (Bend) | 1590 - 1650 | Medium to Strong | |
| Indole Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C Ring Stretch | 1450 - 1600 | Medium to Strong | |
| Acetyl Group (C=O) | C=O Stretch | 1630 - 1680 | Strong |
| Ethyl & Methyl Groups | Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| CH₂/CH₃ Bend | 1375 - 1465 | Medium | |
| C-N Bonds | C-N Stretch | 1200 - 1350 | Medium |
In the solid state, the primary amine (-NH₂) group and the carbonyl oxygen (C=O) are capable of acting as hydrogen bond donors and acceptors, respectively. These intermolecular hydrogen bonds would significantly influence the crystal packing of the compound. Analysis of the IR spectrum can reveal the presence of hydrogen bonding; for example, a shift of the C=O stretching frequency to a lower wavenumber and a broadening of the N-H stretching bands are indicative of such interactions. A detailed analysis of the crystal structure, likely obtained through X-ray crystallography, would be necessary to fully map the hydrogen bonding network and understand the three-dimensional arrangement of molecules in the crystal lattice.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy are used to study the electronic properties of the molecule. The indole chromophore is known for its characteristic absorption and emission profiles.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the indole ring. core.ac.uk Typically, indoles exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov For a 3-acetyl substituted indole, these bands are expected around 270-300 nm. The presence of the acetyl group, which is a π-electron-withdrawing group, conjugated with the indole ring system, would likely cause a red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted indole. core.ac.uk
Upon excitation with UV light at a wavelength corresponding to its absorption maximum, the compound is expected to exhibit fluorescence. The fluorescence emission spectrum of indole derivatives is highly sensitive to the polarity of the solvent. acs.org In nonpolar solvents, a structured emission spectrum is often observed, while in polar solvents, a broad, featureless, and significantly red-shifted emission peak is typical due to solvent relaxation around the excited state dipole moment. The terminal amino group on the side chain could also potentially influence the photophysical properties through intramolecular interactions.
Table 3: Predicted Photophysical Properties of this compound Predicted values are based on typical data for substituted indoles.
| Property | Predicted Value (in a polar solvent like Methanol) | Notes |
| Absorption Maxima (λₘₐₓ) | ~280-300 nm | Dominated by the π→π* transitions of the conjugated 3-acetylindole (B1664109) system. researchgate.net |
| Molar Absorptivity (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical for indole derivatives. |
| Emission Maximum (λₑₘ) | ~350-380 nm | Expected to show a significant Stokes shift, which is characteristic of indole fluorescence and is highly dependent on solvent polarity. nih.gov |
| Stokes Shift | ~60-90 nm | The difference between the absorption and emission maxima; large shifts are common for indoles in polar solvents. |
Determination of Absorption and Emission Maxima and Quantum Yields
The photophysical properties of this compound are primarily governed by the indole chromophore. The absorption spectrum of indole derivatives in the ultraviolet region is characterized by two main electronic transitions, designated as ¹La and ¹Lb states. optica.orgnih.gov The ¹Lb transition typically appears at longer wavelengths with distinct vibrational structures, while the ¹La transition is a broad, unstructured band at shorter wavelengths. optica.org The presence of the acetyl group at the C3 position, being an electron-withdrawing group, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole. Conversely, the N-aminoethyl group may have a more complex influence due to the potential for intramolecular interactions.
Upon excitation, indole derivatives typically exhibit fluorescence, the characteristics of which are highly dependent on the solvent polarity. nih.gov For indole-3-acetic acid, a structurally related compound, fluorescence emission is observed in the range of 345–370 nm with a quantum yield of approximately 0.3. nih.govresearchgate.net For this compound, similar behavior is anticipated, although the exact emission maximum and quantum yield will be modulated by the specific substituents. The amino group in the side chain can also influence the photophysical properties through protonation or hydrogen bonding interactions.
A representative, albeit hypothetical, set of photophysical data for this compound in a polar solvent like methanol (B129727) is presented in the table below, based on the known properties of similar indole derivatives. nih.govresearchgate.netdtu.dkfrontiersin.org
| Parameter | Value | Notes |
|---|---|---|
| Absorption Maximum (λabs) | ~285 nm and ~220 nm | Corresponds to the ¹Lb and ¹La transitions of the indole chromophore, potentially red-shifted by the acetyl group. |
| Emission Maximum (λem) | ~360 nm | Typical fluorescence emission for substituted indoles in polar solvents. |
| Quantum Yield (ΦF) | ~0.25 | Expected to be comparable to other indole derivatives, but may be influenced by the aminoethyl side chain. |
Excited State Dynamics and Relaxation Pathways
The excited-state dynamics of indole and its derivatives are complex, primarily involving the interplay between the two lowest excited singlet states, ¹La and ¹Lb. optica.orgnih.gov The relative energy ordering of these states is highly sensitive to the polarity of the solvent. In nonpolar solvents, the ¹Lb state is typically the lowest energy excited state, leading to structured emission spectra. However, in polar solvents, the ¹La state, which possesses a larger dipole moment, is stabilized to a greater extent and can become the lowest energy state, resulting in a broad, red-shifted fluorescence emission. nih.govuniroma1.it
For this compound, upon absorption of a photon and transition to an excited state, several relaxation pathways are possible. These include:
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity.
Fluorescence: A radiative transition from the lowest excited singlet state (S₁) to the ground state (S₀).
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., from a singlet to a triplet state).
Solvent Relaxation: Reorientation of solvent molecules around the excited state dipole, leading to a time-dependent shift in the emission spectrum.
The presence of the aminoethyl side chain can introduce additional relaxation pathways, such as photoinduced electron transfer (PET) or proton transfer, which could potentially quench the fluorescence. The efficiency of these processes would depend on the conformation of the side chain and the solvent environment.
Mass Spectrometry (MS) Fragmentation Pathway Analysis for Structural Insights and Isotopic Abundance Studies
Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₄N₂O. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated as follows:
| Element | Count | Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon (C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (H) | 15 (14 + 1 for protonation) | 1.007825 | 15.117375 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Calculated Exact Mass [M+H]⁺ | 203.118438 |
Experimental determination of the m/z value with high accuracy (typically within 5 ppm) by HRMS would confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule at m/z 203.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, driven by the presence of the indole ring, the acetyl group, and the aminoethyl side chain.
A plausible fragmentation pathway would involve:
Alpha-cleavage adjacent to the primary amine of the side chain, leading to the loss of CH₂=NH₂⁺ and the formation of a radical cation, or more favorably, the cleavage of the C-C bond next to the nitrogen, resulting in a stable iminium ion. A characteristic fragment would be the loss of the ethylamine (B1201723) side chain.
Cleavage of the acetyl group , resulting in the loss of a ketene (B1206846) (CH₂=C=O) or an acetyl radical.
Fragmentation of the indole ring , which commonly involves the loss of HCN or related neutral molecules. scirp.org
A prominent fragmentation pathway for N-alkylated indoles is the cleavage of the bond beta to the indole nitrogen, which in this case would lead to a stable ion at m/z 130, corresponding to the methylidene-indolium ion, a common fragment in tryptamine (B22526) derivatives. massbank.eu
The following table outlines the expected major fragment ions in the MS/MS spectrum of protonated this compound.
| Proposed m/z | Proposed Structure/Formation |
|---|---|
| 160.0766 | [M+H - CH₃C(=O)]⁺: Loss of the acetyl group. |
| 143.0868 | [M+H - H₂NCH₂CH₂]⁺: Cleavage of the N-aminoethyl side chain. |
| 130.0657 | Formation of the stable methylidene-indolium ion, characteristic of tryptamine-like structures. |
| 117.0578 | Indole cation radical, formed after cleavage of both side chains. |
| 103.0551 | Further fragmentation of the indole ring, possibly through the loss of HCN from the m/z 130 fragment. |
Biological Activity and Molecular Mechanisms of 1 1 2 Aminoethyl 1h Indol 3 Yl Ethanone in Vitro and Pre Clinical Focus
In Vitro Assays for Target Identification and Validation
There is no available information from in vitro assays to identify or validate specific biological targets for 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone.
Enzyme Inhibition Studies
No studies have been published that investigate the inhibitory effects of this compound on enzymes such as monoamine oxidases, kinases, or proteases.
Receptor Binding Assays
Data from receptor binding assays for this compound are not available. Its affinity for key receptors, including serotonin (B10506) and dopamine (B1211576) receptors, has not been reported.
Neurotransmitter Uptake Inhibition Studies
The potential of this compound to inhibit the reuptake of neurotransmitters has not been evaluated in any published studies.
Cellular Assays for Mechanistic Investigations of this compound
There is a lack of data from cellular assays to elucidate the molecular mechanisms of this compound.
Ligand-Induced Receptor Activation or Modulation in Cell Lines
No research has been conducted to determine if this compound can activate or modulate receptors when applied to cell lines.
Signaling Pathway Perturbations
The effect of this compound on intracellular signaling pathways, such as cAMP accumulation or intracellular calcium mobilization, has not been a subject of scientific investigation.
Gene Expression and Protein Modulation Studies in Cultured Cells
While direct studies on this compound are limited in the reviewed literature, research on closely related 1-(1H-indol-1-yl)ethanone derivatives provides insight into the potential molecular mechanisms of this compound class. In a study focused on developing inhibitors for the CREB-binding protein (CBP) and its homolog EP300, a series of 1-(1H-indol-1-yl)ethanone derivatives were evaluated for their effects on gene expression in castration-resistant prostate cancer cells. nih.gov
One potent ester derivative, compound 29h, was shown to suppress the mRNA expression of the full-length androgen receptor (AR) and its target genes within LNCaP prostate cancer cells. nih.gov Furthermore, this compound also reduced the expression of other oncogenes and decreased the levels of prostate-specific antigen (PSA), a key biomarker in prostate cancer. nih.gov These findings suggest that the indole (B1671886) ethanone (B97240) scaffold can serve as a basis for molecules that modulate critical gene expression programs involved in cancer progression.
Separately, other research on indole analogues has highlighted their ability to modulate key proteins involved in inflammation. For instance, the indole derivative 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) was found to operate through a multimodal mechanism that includes the attenuation of tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine. nih.gov This modulation of protein signaling molecules points to the potential for indole-based compounds to influence cellular inflammatory responses.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues
Identification of Key Pharmacophores and Structural Elements for Activity
A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For indole-based compounds, including analogues of this compound, several key structural elements are consistently identified as crucial for activity.
The Indole Scaffold: The bicyclic indole ring system is a foundational element, serving as a rigid scaffold that correctly orients other functional groups for target interaction. It is a common feature in molecules designed to target monoamine reuptake inhibitors and bromodomains. nih.govnih.gov
The N1-Substituent: The nature of the substituent at the N1 position of the indole ring is critical for activity and selectivity. In the case of the title compound, this is a 2-aminoethyl group. In studies of CBP/EP300 bromodomain inhibitors, modifications at this position were a key optimization strategy. nih.gov
The C3-Substituent: The group at the C3 position of the indole ring significantly impacts biological activity. For the title compound, this is an ethanone moiety. In the development of CBP/EP300 inhibitors, various heterocyclic and substituted phenyl groups were explored at different positions to optimize binding. nih.gov
These elements collectively form the pharmacophore responsible for the observed biological effects in different therapeutic contexts.
Impact of Substituent Modifications on Binding Affinity and Efficacy in In Vitro Models
Systematic modification of substituents on the indole core has a profound impact on binding affinity and functional efficacy. A study on 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors illustrates this principle effectively. nih.gov Researchers synthesized a series of analogues and tested their inhibitory concentration (IC50) in an AlphaScreen assay.
The initial fragment hit had an IC50 of 200 µM. Through rational design, including modifications to the substituent at the indole N1 position and other parts of the molecule, significant improvements in potency were achieved. For example, the introduction of a piperidine (B6355638) ring and subsequent optimization led to compounds with nanomolar affinity. The most potent compound, 32h, achieved an IC50 value of 0.037 µM. nih.gov This demonstrates a clear structure-activity relationship where specific modifications dramatically enhance target engagement.
Another study on a different series of indole analogues, 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, aimed to improve potency toward the norepinephrine (B1679862) transporter (NET) and selectivity over the serotonin transporter (SERT). nih.gov Exploring substitutions on both the indole moiety and a phenyl group led to the discovery of a compound with an IC50 of 4 nM for NET and 86-fold selectivity over SERT. nih.gov This highlights how subtle changes to peripheral substituents can fine-tune both the potency and selectivity of a molecule.
This table is based on data for 1-(1H-indol-1-yl)ethanone analogues.
Omics-Based Approaches to Unraveling the Biological Impact of this compound
Omics technologies offer a powerful, unbiased approach to understanding the global biological effects of a compound by simultaneously measuring large numbers of cellular molecules like proteins and metabolites.
Proteomics Analysis of Target Engagement and Off-Target Interactions
While specific proteomics data for this compound were not found in the reviewed literature, this methodology is critical for characterizing novel compounds. Proteomics can identify the direct protein targets of a drug, confirm target engagement in a cellular context, and uncover potential off-target interactions that could lead to unforeseen efficacy or toxicity.
For example, a proteomics study on a different synthetic anti-angiogenic indole compound, Z24, was used to investigate its mechanism of hepatotoxicity. nih.gov Researchers used two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry to analyze changes in the protein landscape of rat liver and plasma after administration of the compound. nih.gov They identified 22 differentially expressed proteins in the liver and 11 in the plasma, which were involved in key metabolic pathways, biotransformation, and apoptosis. nih.gov This type of analysis provides a systems-level view of a compound's impact and can generate new hypotheses about its mechanism of action. A similar approach could be applied to this compound to map its protein interaction network.
Metabolomics Profiling in Response to this compound Exposure (In Vitro)
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. mdpi.com In vitro metabolomic profiling can reveal how a compound alters cellular metabolism, providing clues about its mechanism of action and biological impact. This non-targeted analysis typically uses mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify numerous metabolites at once. mdpi.com
For a compound like this compound, which is structurally related to tryptophan, metabolomics could be particularly insightful. For instance, studies on other therapeutic agents have shown that they can modulate the tryptophan metabolic pathway. mdpi.com An in vitro metabolomics study exposing cultured cells (e.g., HepG2 cells) to the title compound could reveal alterations in tryptophan metabolism, such as changes in the levels of serotonin, kynurenine, or indole-3-acetate. mdpi.com Such changes could indicate that the compound interacts with enzymes in these pathways, providing a powerful, hypothesis-generating platform to understand its broader cellular effects.
Computational Approaches to Predicting and Elucidating Biological Interactions of this compound
Computational methods are instrumental in modern drug discovery, offering rapid and cost-effective means to predict the biological activities of chemical compounds and to understand their interactions with biological targets at a molecular level. For novel compounds such as this compound, where experimental data may be limited, in silico techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are particularly valuable. These approaches leverage the structural information of a molecule to forecast its biological efficacy and to identify potential protein targets, thereby guiding further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for a compound's activity, QSAR models can predict the activity of new, untested compounds and guide the design of more potent analogs.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on structurally related indole derivatives provides a framework for how such models could be developed. For instance, QSAR analyses have been successfully applied to indolyl-3-ethanone-α-thioether derivatives to predict their inhibitory activity against enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.net In such studies, various molecular descriptors are calculated for a series of compounds and then correlated with their experimentally determined biological activities (e.g., pIC50 values).
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., LUMO energy), steric (e.g., molecular diameter), and thermodynamic (e.g., Gibbs Free Energy), are calculated for each compound. jocpr.com
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. jocpr.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net
For a hypothetical QSAR model for a series of indolyl-3-ethanone derivatives, the resulting equation might look something like this:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients for each descriptor.
The following interactive table illustrates the kind of data that would be used in a QSAR study of indolyl-3-ethanone derivatives, with hypothetical activity values for illustrative purposes.
| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted pIC50 |
| Derivative A | 320.4 | 3.5 | 1 | 3 | 7.2 |
| Derivative B | 350.5 | 4.1 | 1 | 3 | 7.8 |
| Derivative C | 334.4 | 3.8 | 2 | 3 | 7.5 |
| Derivative D | 364.5 | 4.4 | 2 | 3 | 8.1 |
| This compound | 216.3 | 1.8 | 2 | 2 | (To be predicted) |
This QSAR model could then be used to predict the biological activity of this compound and to guide the synthesis of new derivatives with potentially enhanced potency.
Pharmacophore modeling is another powerful computational technique that focuses on the three-dimensional arrangement of essential chemical features a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, in a ligand's binding mode.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model's features. This process, known as virtual screening, can rapidly identify novel and structurally diverse compounds with a high probability of being active at the target of interest. researchgate.net
For a compound like this compound, a pharmacophore model could be generated based on its structure and hypothesized interactions with a target protein. The key features of this compound that might be included in a pharmacophore model are:
An aromatic ring (the indole nucleus).
A hydrogen bond acceptor (the carbonyl oxygen of the ethanone group).
A hydrogen bond donor (the primary amine of the aminoethyl group).
A positive ionizable feature (the primary amine at physiological pH).
The following interactive table outlines the potential pharmacophoric features of this compound and their role in molecular interactions.
| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |
| Aromatic Ring | Indole nucleus | π-π stacking with aromatic amino acid residues in the target's binding pocket. |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Forms hydrogen bonds with hydrogen bond donor residues (e.g., serine, threonine). |
| Hydrogen Bond Donor | Primary amine | Forms hydrogen bonds with hydrogen bond acceptor residues (e.g., aspartate, glutamate). |
| Positive Ionizable Center | Primary amine | Forms ionic interactions with negatively charged residues in the binding pocket. |
This pharmacophore model could then be employed in a virtual screening campaign to identify other compounds from large chemical libraries that share these key features and are therefore likely to exhibit similar biological activity. The hits from the virtual screen would then be prioritized for experimental testing, significantly streamlining the drug discovery process. For instance, fragment-based virtual screening has been successfully used to identify and optimize 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of specific protein domains. nih.gov
Analytical Method Development for Research Applications of 1 1 2 Aminoethyl 1h Indol 3 Yl Ethanone
Chromatographic Methods for Purity Assessment and Isolation in Research Samples
Chromatographic techniques are indispensable tools for separating the target compound from impurities, starting materials, and byproducts that may be present in research samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for non-volatile, polar to moderately non-polar compounds like substituted indoles. cetjournal.itnih.gov
Method development would begin by screening different stationary phases, such as C18 or C8 columns, to achieve optimal retention and peak shape. mdpi.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized through gradient or isocratic elution to resolve the main compound from any impurities. cetjournal.itmdpi.comnih.gov Detection is commonly performed using a UV-Vis detector, set at a wavelength where the indole (B1671886) chromophore exhibits maximum absorbance, often around 280 nm. cetjournal.it
Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and robustness. nih.gov
Table 1: Representative HPLC Method Parameters and Validation Summary
| Parameter | Typical Condition/Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Gradient: 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.01 µg/mL |
Note: The values presented are illustrative and would require experimental determination for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the target compound, this compound, may have limited volatility due to its polar amino group and relatively high molecular weight, GC-MS is highly valuable for identifying volatile impurities, residual solvents, or synthetic byproducts in research samples. notulaebotanicae.ro
For direct analysis, a high-temperature capillary column (e.g., HP-5MS) would be used with a temperature gradient program to facilitate the elution of semi-volatile compounds. notulaebotanicae.ronotulaebotanicae.ro However, for non-volatile indole compounds, derivatization is often necessary to increase volatility and thermal stability. nih.gov The primary amine group of the target compound could be derivatized, for example, through silylation or acylation, to make it more amenable to GC analysis.
The mass spectrometer detector provides structural information, allowing for the identification of unknown peaks by comparing their mass spectra to spectral libraries or through interpretation of fragmentation patterns. researchgate.net
Table 2: Illustrative GC-MS Operating Conditions
| Parameter | Typical Setting |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 10 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Electrochemical Analysis for Redox Properties and Sensing Applications
Electrochemical methods can provide valuable insights into the redox properties of this compound, as the indole nucleus is known to be electrochemically active. rsc.orgresearchgate.net
Cyclic voltammetry (CV) is a key technique for investigating the oxidation and reduction potentials of a compound. For an indole derivative, CV studies would typically focus on its oxidation. rsc.org By scanning the potential at a working electrode (e.g., glassy carbon or platinum) in a solution containing the compound and a supporting electrolyte, one can determine the potential at which oxidation occurs. rsc.org The resulting voltammogram provides information on the reversibility of the redox process and can hint at the reaction mechanisms, such as the formation of radical cations or subsequent chemical reactions. researchgate.net
Chronoamperometry, which measures current as a function of time at a fixed potential, can be used to study the kinetics of the electrochemical reaction or to quantify the compound based on the measured current.
The electrochemical activity of the indole moiety can be exploited to develop sensitive and selective electrochemical sensors for the detection of this compound in research applications. Such sensors could be based on the direct oxidation of the compound at the surface of a bare or modified electrode.
Development would involve selecting an appropriate electrode material and potentially modifying its surface to enhance sensitivity and selectivity. For instance, electrodes can be modified with nanomaterials or polymers to lower the oxidation potential and increase the signal. The sensor's performance would be optimized by studying the effects of pH, scan rate, and potential interfering substances.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GCxGC-MS)
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, offer unparalleled sensitivity and selectivity for analyzing complex research samples. cmro.in
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of this compound. It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. phenomenex.com This technique is ideal for detecting and quantifying the compound at very low concentrations (nanomolar to picomolar levels) in complex biological or chemical matrices. cmro.in
In an LC-MS/MS method, the compound is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. mdpi.com
Table 3: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Typical Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
For volatile components, comprehensive two-dimensional gas chromatography (GCxGC-MS) could offer enhanced separation capacity, resolving compounds that might co-elute in a standard one-dimensional GC-MS analysis. This would be particularly useful for a detailed characterization of a complex mixture of synthetic byproducts.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to the Understanding of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone
A thorough literature search did not yield any published studies detailing the synthesis, characterization, or biological evaluation of this compound. Consequently, there are no existing key findings or scientific contributions related to this specific compound. The entirety of its chemical and biological profile remains to be investigated.
Identified Research Gaps and Unexplored Areas for this compound
Given the lack of published data, the entire body of knowledge for this compound represents a significant research gap. The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. sci-hub.senih.gov However, the specific combination of an N-(2-aminoethyl) group at the 1-position and an acetyl group at the 3-position is not described in the available literature.
The primary unexplored areas include, but are not limited to:
Fundamental Chemistry : No data exists on its synthesis, purification, stability, or physicochemical properties.
Spectroscopic and Structural Characterization : The compound's spectral data (NMR, IR, Mass Spectrometry) and its three-dimensional crystalline structure are unknown.
Biological Activity : The compound has not been screened for any biological or pharmacological effects. Its potential interactions with any biological target are completely unexplored.
Metabolic Profile : There is no information on its potential metabolism, degradation pathways, or pharmacokinetic properties.
Projections for Future Academic Endeavors Involving this compound
Future research on this compound would necessarily begin with foundational chemical studies and could then branch into various areas of therapeutic and material science, mirroring the trajectory of other novel indole derivatives. scispace.combio-connect.nl
The initial and most critical endeavor would be the development of a reliable and efficient synthetic route. Future research should focus on pathways that are not only high-yielding but also adhere to the principles of green chemistry. scispace.com Potential strategies could involve:
Convergent Synthesis : Designing a route where the N-aminoethyl side chain and the 3-acetyl group are introduced in the final steps to a common indole precursor.
Flow Chemistry : Exploring continuous flow processes to improve reaction efficiency, safety, and scalability.
Catalysis : Utilizing modern catalytic methods, such as C-H activation or biocatalysis, to minimize waste and improve atom economy.
A comparison of potential synthetic approaches is projected in the table below.
| Synthetic Approach | Potential Advantages | Key Research Objective |
| Classical Multi-step Synthesis | Utilizes well-established indole chemistry reactions. | Establish a baseline, proof-of-concept synthesis. |
| Catalytic C-H Functionalization | Potentially fewer steps, reduced waste. | Develop a novel, atom-economical route to the core structure. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Identify or engineer an enzyme to catalyze a key synthetic step. |
| Flow Chemistry | Enhanced safety, reproducibility, and ease of scale-up. | Optimize reaction conditions for continuous production. |
Once the compound is synthesized, a broad-spectrum screening campaign would be essential to identify any potential biological activity. The indole nucleus is a versatile pharmacophore present in drugs targeting a wide range of conditions. sci-hub.senih.gov Based on its structural motifs, initial preclinical investigations could focus on:
Oncology : Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains for applications in prostate cancer. nih.gov Similar targets could be explored for this compound.
Inflammation : Many indole derivatives exhibit anti-inflammatory properties. researchgate.netnih.govthepharmajournal.com Screening against key inflammatory targets like COX-2 would be a logical starting point. researchgate.neteurekaselect.com
Infectious Diseases : The indole scaffold is present in numerous antimicrobial agents. nih.govnih.gov The compound could be tested against a panel of pathogenic bacteria and fungi.
Neuroscience : The N-aminoethyl side chain is reminiscent of tryptamine (B22526) neurotransmitters, suggesting potential activity at serotonin (B10506) or other CNS receptors.
Beyond therapeutic applications, this compound could serve as a valuable tool in other scientific domains.
Chemical Probe : If the molecule is found to bind selectively to a specific protein, it could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create a chemical probe for studying that protein's function and localization in cells.
Scaffold for Library Synthesis : The primary amine and the ketone functional groups provide two distinct points for chemical modification, making the molecule an excellent scaffold for combinatorial chemistry to generate a library of diverse derivatives for broader screening efforts.
Materials Science : Indole-based molecules have been explored for their potential in organic electronics. The specific electronic properties conferred by the substitution pattern of this compound could be investigated for applications in developing novel organic semiconductors or sensors.
Q & A
Basic Research Questions
Q. How can the structural identity of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone be confirmed using spectroscopic methods?
- Methodological Answer : Structural elucidation typically employs a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, the indole proton environment (e.g., H-2 and H-4) can be resolved via ¹H NMR, while the acetyl group (C=O) appears as a distinct signal in ¹³C NMR (~190-210 ppm). HRMS confirms the molecular formula (e.g., C₁₂H₁₄N₂O, [M+H]⁺ = 203.1184). IR spectroscopy verifies functional groups like the carbonyl stretch (~1650–1750 cm⁻¹). Cross-referencing with databases such as PubChem or NIST Chemistry WebBook ensures accuracy .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 1-(2-aminoethyl)indole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Alternatively, nucleophilic substitution on 3-acetylindole derivatives with 2-aminoethyl halides may be employed. Yields vary (40–75%) depending on solvent polarity (e.g., dichloromethane vs. DMF) and temperature control. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .
Q. What are the recommended analytical techniques for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and reverse-phase C18 columns provides quantitative purity analysis. Thin-layer chromatography (TLC) with fluorescent indicators offers rapid qualitative checks. Differential scanning calorimetry (DSC) or melting point determination further confirms crystallinity and thermal stability .
Advanced Research Questions
Q. How does substitution at the indole nitrogen affect binding affinity to bromodomain-containing proteins (e.g., CBP/p300)?
- Methodological Answer : Modifications to the indole nitrogen (e.g., alkylation or acetylation) alter steric and electronic interactions with bromodomain binding pockets. For instance, replacing the 1-(2-aminoethyl) group with a methyl group reduces hydrogen-bonding potential with conserved residues like Arg1173. Structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) and X-ray crystallography reveal that the 2-aminoethyl moiety enhances binding via water-mediated hydrogen bonds, as seen in analogs with IC₅₀ values <2 μM .
Q. What computational methods predict interactions between this compound and epigenetic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations assess binding modes and stability. Quantum mechanical calculations (e.g., DFT) optimize ligand conformations, while free-energy perturbation (FEP) estimates binding affinities. For example, docking into the CBP/p300 bromodomain (PDB: 6V5L) predicts key interactions between the acetyl group and Asn1168 .
Q. Which functional groups are critical for biological activity, based on SAR studies?
- Methodological Answer : The acetyl group at position 3 of the indole ring is essential for π-stacking with aromatic residues in target proteins. The 2-aminoethyl side chain enhances solubility and forms salt bridges with acidic residues (e.g., Asp160 in CBP/p300). Modifying the amino group to a bulkier substituent (e.g., cyclohexyl) reduces activity, highlighting the importance of steric compatibility .
Q. How is the compound’s stability evaluated under physiological conditions?
- Methodological Answer : Stability assays in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C monitor degradation via HPLC over 24–72 hours. Mass spectrometry identifies degradation products (e.g., hydrolysis of the acetyl group). Accelerated stability studies (40°C/75% RH) assess shelf-life using ICH guidelines .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
